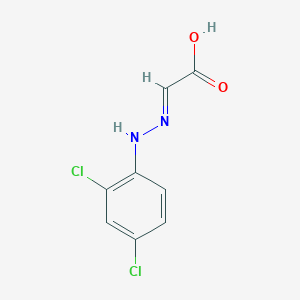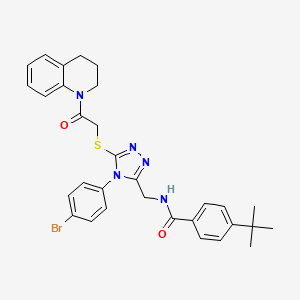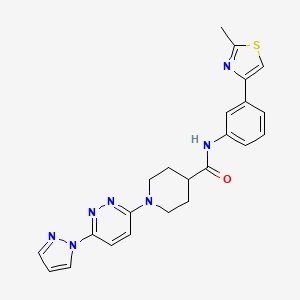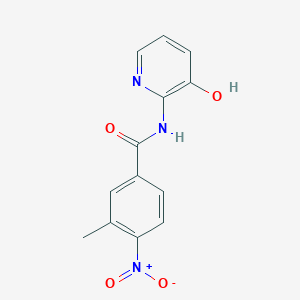
(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid” is an organic compound with the formula C10H8Cl4N2O2 . It is also known as Ethyl (2,4-dichlorophenyl) hydrazino] chloroacetate .
Synthesis Analysis
The synthesis of this compound can be carried out by reacting 2,4-dichlorobenzoic acid and hydrazine under alkaline conditions, leading to the formation of (2,4-dichlorophenyl) hydrazine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molar mass of 295.55, a predicted density of 1.43±0.1 g/cm3, a melting point of 98 °C, a predicted boiling point of 358.7±52.0 °C, and a flash point of 170.7°C .科学的研究の応用
Oxidative Stress Induction and Apoptosis in Stem Cells Research by Mahmoudinia et al. (2019) investigated the effects of 2,4-D on human dental pulp stem cells (hDPSCs), revealing that 2,4-D induces oxidative stress and apoptosis in these cells at higher concentrations. This study highlights the potential cellular and molecular impacts of 2,4-D exposure on stem cells, suggesting its utility in understanding the toxicological profiles of herbicides on human health at the cellular level (Mahmoudinia et al., 2019).
Degradation Techniques for Environmental Remediation Jaafarzadeh et al. (2018) focused on a hybrid process combining electrooxidation (EO) and Oxone for the degradation of 2,4-D from aqueous solutions. The study demonstrated a significant removal efficiency, suggesting the potential of advanced oxidation processes for the treatment of water contaminated with 2,4-D, reflecting its application in environmental remediation strategies (Jaafarzadeh et al., 2018).
Toxicology and Environmental Impact A scientometric review by Zuanazzi et al. (2020) analyzed global research trends on the toxicity of 2,4-D, highlighting its widespread environmental presence and potential health impacts. This comprehensive analysis provides insights into the scientific community's focus on understanding the toxicological effects of 2,4-D, suggesting ongoing concern and interest in its environmental and health-related consequences (Zuanazzi et al., 2020).
Bioremediation Potential Germaine et al. (2006) explored the use of bacterial endophytes to enhance the phytoremediation of 2,4-D contaminated substrates. Their findings indicate that inoculation with specific bacterial strains could improve the efficiency of plants in removing 2,4-D from the environment, showcasing the potential of combining microbial and plant-based approaches for the bioremediation of herbicide-contaminated areas (Germaine et al., 2006).
Safety and Hazards
特性
IUPAC Name |
(2E)-2-[(2,4-dichlorophenyl)hydrazinylidene]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-5-1-2-7(6(10)3-5)12-11-4-8(13)14/h1-4,12H,(H,13,14)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHJCKYVODIRPU-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NN=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)N/N=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2659111.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2659115.png)

![N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2659118.png)

![5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2659122.png)





![3-[4-(Sec-butyl)anilino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2659129.png)
![3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2659133.png)
![(2Z)-2-[(2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2659134.png)